molecular formula C11H13NO3 B11892829 (3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate CAS No. 810671-82-0

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate

Cat. No.: B11892829
CAS No.: 810671-82-0
M. Wt: 207.23 g/mol
InChI Key: PJGIKYBIOZYQCP-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl picolinate is a chemical compound that belongs to the class of oxetanes and picolinates Oxetanes are four-membered cyclic ethers, while picolinates are derivatives of picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methyl picolinate typically involves the reaction of 3-methyloxetan-3-ylmethanol with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production of (3-Methyloxetan-3-yl)methyl picolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl picolinate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding lactones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The picolinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted picolinates.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Methyloxetan-3-yl)methyl picolinate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its stability and reactivity make it a suitable candidate for such studies.

Medicine

In medicinal chemistry, (3-Methyloxetan-3-yl)methyl picolinate is explored for its potential as a pharmacophore. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl picolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release picolinic acid, which can act as a chelating agent for metal ions. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyloxetan-3-yl)methyl acetate: Similar structure but with an acetate group instead of picolinate.

    (3-Methyloxetan-3-yl)methyl benzoate: Similar structure but with a benzoate group instead of picolinate.

    (3-Methyloxetan-3-yl)methyl formate: Similar structure but with a formate group instead of picolinate.

Uniqueness

(3-Methyloxetan-3-yl)methyl picolinate is unique due to the presence of the picolinate moiety, which imparts distinct chemical properties such as enhanced chelation ability and potential biological activity. The combination of oxetane and picolinate functionalities makes it a versatile compound for various applications in research and industry.

Biological Activity

(3-Methyloxetan-3-yl)methyl pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its reactivity and biological properties. The presence of the pyridine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor ligand, modulating biological pathways involved in disease processes .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, modified derivatives have been tested for their ability to induce apoptosis in cancer cells while sparing healthy cells, indicating a promising therapeutic index .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation. The synthesis of tetrazine-coupled probes from this compound has enabled the evaluation of its inhibitory effects on MAGL in live cells .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated that certain modifications enhanced selectivity and potency against specific cancer types while minimizing toxicity to normal cells.
  • Enzyme Interaction : Research focused on the synthesis of tetrazine probes derived from the compound demonstrated its utility in studying enzyme interactions in live cell environments. The probes allowed for real-time monitoring of MAGL activity, providing insights into the compound's mechanism of action .

Data Summary Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; selective toxicity
Enzyme InhibitionInhibited monoacylglycerol lipase activity
Synthesis of ProbesDeveloped tetrazine probes for live cell studies

Properties

CAS No.

810671-82-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(6-14-7-11)8-15-10(13)9-4-2-3-5-12-9/h2-5H,6-8H2,1H3

InChI Key

PJGIKYBIOZYQCP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)C2=CC=CC=N2

Origin of Product

United States

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